molecular formula C23H19N5O3 B13823346 6'-amino-1-(3-methoxybenzyl)-3'-methyl-2-oxo-1,2-dihydro-1'H-spiro[indole-3,4'-pyrano[2,3-c]pyrazole]-5'-carbonitrile

6'-amino-1-(3-methoxybenzyl)-3'-methyl-2-oxo-1,2-dihydro-1'H-spiro[indole-3,4'-pyrano[2,3-c]pyrazole]-5'-carbonitrile

Cat. No.: B13823346
M. Wt: 413.4 g/mol
InChI Key: BGXKPKREOPKINK-UHFFFAOYSA-N
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Description

6’-amino-1-(3-methoxybenzyl)-3’-methyl-2-oxo-1,2-dihydro-1’H-spiro[indole-3,4’-pyrano[2,3-c]pyrazole]-5’-carbonitrile is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom.

Preparation Methods

The synthesis of 6’-amino-1-(3-methoxybenzyl)-3’-methyl-2-oxo-1,2-dihydro-1’H-spiro[indole-3,4’-pyrano[2,3-c]pyrazole]-5’-carbonitrile typically involves a multi-component reaction. One common method is the four-component condensation of carbonyl compounds (such as aromatic aldehydes and heterocyclic ketones), malononitrile, β-keto esters, and hydrazine hydrate in ethanol, with triethylamine acting as a catalyst . This reaction is carried out under reflux conditions, and the product is obtained after purification.

Chemical Reactions Analysis

This compound can undergo various chemical reactions due to its multiple functional groups. Some of the common reactions include:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols. The major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of this compound in biological systems involves its interaction with specific molecular targets. For example, it can inhibit certain enzymes or receptors, leading to a therapeutic effect. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar compounds include other spiro[indole-pyrano[2,3-c]pyrazole] derivatives, which share the spiro structure but differ in their substituents. These compounds are also studied for their biological activities and synthetic applications. The uniqueness of 6’-amino-1-(3-methoxybenzyl)-3’-methyl-2-oxo-1,2-dihydro-1’H-spiro[indole-3,4’-pyrano[2,3-c]pyrazole]-5’-carbonitrile lies in its specific substituents, which confer distinct chemical and biological properties .

Properties

Molecular Formula

C23H19N5O3

Molecular Weight

413.4 g/mol

IUPAC Name

6-amino-1'-[(3-methoxyphenyl)methyl]-3-methyl-2'-oxospiro[2H-pyrano[2,3-c]pyrazole-4,3'-indole]-5-carbonitrile

InChI

InChI=1S/C23H19N5O3/c1-13-19-21(27-26-13)31-20(25)17(11-24)23(19)16-8-3-4-9-18(16)28(22(23)29)12-14-6-5-7-15(10-14)30-2/h3-10H,12,25H2,1-2H3,(H,26,27)

InChI Key

BGXKPKREOPKINK-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=NN1)OC(=C(C23C4=CC=CC=C4N(C3=O)CC5=CC(=CC=C5)OC)C#N)N

Origin of Product

United States

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